molecular formula C10H5BrN2O2S B13342438 2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile

2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile

Cat. No.: B13342438
M. Wt: 297.13 g/mol
InChI Key: GEZPFJYIPIPZAS-UHFFFAOYSA-N
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Description

2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile is a chemical compound with the molecular formula C10H5BrN2O2S. It is characterized by the presence of a bromine atom, a thiophene ring, and a dioxin ring, making it a unique and versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile typically involves the reaction of 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxaldehyde
  • 2-Bromo-3,4-ethylenedioxythiophene-5-carboxaldehyde
  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine

Uniqueness

2-((7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)methylene)malononitrile is unique due to its combination of a bromine atom, thiophene ring, and dioxin ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H5BrN2O2S

Molecular Weight

297.13 g/mol

IUPAC Name

2-[(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)methylidene]propanedinitrile

InChI

InChI=1S/C10H5BrN2O2S/c11-10-9-8(14-1-2-15-9)7(16-10)3-6(4-12)5-13/h3H,1-2H2

InChI Key

GEZPFJYIPIPZAS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(SC(=C2O1)C=C(C#N)C#N)Br

Origin of Product

United States

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